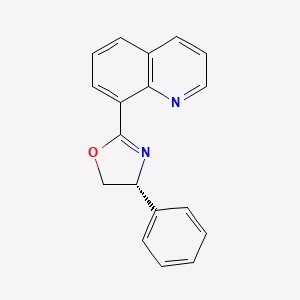
ethyl 4,6-dibromo-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-dibromo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the indole ring, an ethyl ester group at the 2 position, and a hydrogen atom at the 1 position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dibromo-1H-indole-2-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method is the bromination of 1H-indole-2-carboxylic acid using bromine in acetic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions must be carefully controlled to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dibromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures or reduction to remove the bromine atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atoms.
Oxidation Products: Quinonoid structures with altered electronic properties.
Reduction Products: Dehalogenated indole derivatives.
Scientific Research Applications
Ethyl 4,6-dibromo-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,6-dibromo-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms can enhance the compound’s binding affinity to certain molecular targets, thereby increasing its potency .
Comparison with Similar Compounds
Ethyl 4,6-dibromo-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 4-bromo-1H-indole-2-carboxylate: Lacks the second bromine atom, which may result in different reactivity and biological activity.
Ethyl 6-bromo-1H-indole-2-carboxylate: Similar to the above compound but with bromination at the 6 position.
Ethyl 1H-indole-2-carboxylate: Lacks bromine atoms, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its dual bromination, which provides distinct chemical properties and potential for diverse applications .
Properties
IUPAC Name |
ethyl 4,6-dibromo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPGIFCHAVWJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-4-(tetrahydrofuran-2-carbonyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8226713.png)





![2-(benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8226770.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B8226778.png)
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8226781.png)

![7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8226793.png)
![3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B8226801.png)
